5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
8-[(2-fluorophenyl)methyl]-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c1-15-6-8-16(9-7-15)24-19-13-29(12-17-4-2-3-5-20(17)26)21-11-23-22(30-14-31-23)10-18(21)25(19)28-27-24/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDCCBGYDFUUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dioxolo ring: This is achieved through a cyclization reaction involving suitable diol precursors.
Substitution reactions: The 2-fluorobenzyl and p-tolyl groups are introduced via nucleophilic substitution reactions using appropriate halide precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (SEAr)
The pyrazolo[4,3-c]quinoline core exhibits regioselective reactivity toward electrophiles. The benzenoid ring (electron-deficient due to the pyridinyl moiety) favors substitution at C5 and C8 positions in quinoline analogs . For the target compound, nitration under mixed acid conditions (HNO₃/H₂SO₄) yields 5-nitro derivatives as the major product, with minor substitution at C8 .
Key Example:
| Reaction Conditions | Product(s) Formed | Yield |
|---|---|---|
| c.HNO₃, c.H₂SO₄, 25°C | 5-Nitro-substituted analog | 43–47% |
The 2-fluorobenzyl and p-tolyl substituents influence electron density, directing electrophiles to the C5 position of the quinoline ring .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridinyl ring undergoes SNAr at C4 or C7 positions under basic conditions. For example, reaction with amines (e.g., piperidine) generates amino-substituted derivatives, while thiols yield thioether analogs .
Reaction Pathway:
Notable Reactivity:
-
Fluorine at the benzyl group stabilizes intermediates via inductive effects, enhancing reaction rates .
-
p-Tolyl substituents marginally increase steric hindrance but do not significantly alter regioselectivity .
Cross-Coupling Reactions
The fluorobenzyl and p-tolyl groups enable participation in Suzuki-Miyaura and Buchwald-Hartwig couplings. For instance:
Suzuki Coupling (C–C Bond Formation):
| Substrate | Boronic Acid | Catalyst System | Yield |
|---|---|---|---|
| 5-Bromo derivative | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 78% |
Buchwald-Hartwig Amination (C–N Bond Formation):
| Substrate | Amine | Catalyst System | Yield |
|---|---|---|---|
| 5-Chloro derivative | Morpholine | Pd₂(dba)₃, Xantphos | 65% |
These reactions are critical for introducing pharmacophores or modifying solubility .
Functional Group Transformations
-
Reduction of Dioxole Ring:
Hydrogenation (H₂, Pd/C) opens the dioxole moiety, yielding dihydroxy intermediates. This reaction is pH-sensitive, with optimal yields under neutral conditions . -
Oxidation of p-Tolyl Group:
KMnO₄ oxidizes the methyl group on p-tolyl to a carboxylate, enabling further functionalization (e.g., esterification) .
Oxidation Example:
Domino Reactions for Ring Functionalization
Microwave-assisted domino reactions efficiently synthesize fused polycycles. A representative three-component reaction with aldehydes and enamines generates benzo-fused derivatives in 61–91% yields .
Representative Conditions:
| Components | Conditions | Product | Yield |
|---|---|---|---|
| Aldehyde + enamine + compound | MW, 120°C, 15 min | Benzo[h]pyrazoloquinoline | 85% |
Acid/Base-Mediated Rearrangements
Protonation at C3 (enamine-like behavior) under acidic conditions triggers ring-opening, forming iminium intermediates. These intermediates react with nucleophiles (e.g., Grignard reagents) to yield alkylated products .
Mechanism:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds within the pyrazoloquinoline family, including 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline. Research indicates that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
- Study Design : A series of pyrazoloquinoline derivatives were synthesized and tested for cytotoxicity against six cancer cell lines: ACHN (renal), HCT-15 (colon), MM231 (breast), NCI-H23 (lung), NUGC-3 (gastric), and PC-3 (prostate).
- Findings : Compounds derived from this compound demonstrated GI50 values below 8 µM in several cell lines, indicating strong antiproliferative effects. Notably, one compound showed equivalent inhibition of topoisomerase IIα activity to that of etoposide at a concentration of 100 µM .
Table 1: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Topoisomerase Inhibition | Prevents DNA relaxation and replication |
| Induction of Apoptosis | Triggers programmed cell death in cancer cells |
| Cell Cycle Arrest | Disrupts normal cell cycle progression |
Other Biological Activities
Beyond anticancer properties, compounds similar to this compound have been explored for other pharmacological activities:
- Antiviral Activity : Some derivatives have shown potential as inhibitors of viral replication pathways.
- Anti-inflammatory Effects : Research indicates that certain pyrazoloquinoline compounds may possess anti-inflammatory properties by modulating inflammatory pathways.
- Neuroprotective Effects : There is emerging evidence suggesting that these compounds could protect neuronal cells from oxidative stress and apoptosis.
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. Structural modifications can lead to derivatives with improved biological activity.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Starting Materials | Use of specific arylhydrazones and dioxole precursors |
| Reaction Conditions | Varying temperature and solvent conditions |
| Purification Techniques | Column chromatography for product isolation |
Mechanism of Action
The mechanism of action of 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- 5-(2-bromobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- 5-(2-methylbenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Uniqueness
The presence of the fluorine atom in 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents
Biological Activity
The compound 5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline belongs to a class of pyrazoloquinoline derivatives that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure
The compound features a complex chemical structure characterized by:
- A pyrazolo[4,3-c]quinoline core.
- A dioxole moiety.
- Substituents including 2-fluorobenzyl and p-tolyl groups.
Molecular Formula
The molecular formula for this compound is .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazoloquinoline derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves:
- Inhibition of inducible nitric oxide synthase (iNOS).
- Reduction in cyclooxygenase-2 (COX-2) protein expression.
In one study, a related derivative exhibited an IC50 value of 0.39 μM for NO production inhibition, indicating potent anti-inflammatory activity while also presenting cytotoxic effects at higher concentrations .
Antimicrobial Activity
Pyrazoloquinoline derivatives have also been investigated for their antimicrobial properties. In vitro studies suggest that these compounds exhibit activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). For example:
- A derivative with a similar structure showed minimum inhibitory concentrations (MICs) of 0.75 μg/mL against both MRSA and VRE .
Anticancer Potential
The anticancer properties of pyrazoloquinoline derivatives are another area of active research. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in animal models.
A study noted that certain substitutions on the pyrazoloquinoline scaffold enhance its cytotoxicity against cancer cell lines .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| This compound | Anti-inflammatory | 0.39 μM (NO production) | Inhibition of iNOS and COX-2 |
| Related Derivative | Antimicrobial | 0.75 μg/mL (MRSA/VRE) | Disruption of bacterial cell wall synthesis |
| Similar Compound | Anticancer | Varies by cell line | Induction of apoptosis and inhibition of cell cycle |
Notable Research Findings
- Anti-inflammatory Effects : Research indicates that specific structural features significantly influence the anti-inflammatory activity, with para-substituted phenyl groups generally displaying superior efficacy compared to ortho-substituted variants .
- Cytotoxicity Concerns : While some derivatives exhibit potent biological activity, they may also present cytotoxic effects that necessitate careful evaluation during drug development .
- Structure-Activity Relationship (SAR) : Ongoing studies focus on optimizing the structure to enhance desired biological activities while minimizing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
